3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL
Brand Name: Vulcanchem
CAS No.: 720689-55-4
VCID: VC6298226
InChI: InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2
SMILES: C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O
Molecular Formula: C14H19NO
Molecular Weight: 217.312

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL

CAS No.: 720689-55-4

Cat. No.: VC6298226

Molecular Formula: C14H19NO

Molecular Weight: 217.312

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL - 720689-55-4

Specification

CAS No. 720689-55-4
Molecular Formula C14H19NO
Molecular Weight 217.312
IUPAC Name 3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Standard InChI InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2
Standard InChI Key KODOGLMDJREIOW-UHFFFAOYSA-N
SMILES C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, reflects its unique stereoelectronic configuration. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO
Molecular Weight217.31 g/mol
SMILES NotationC1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O
InChI KeyKODOGLMDJREIOW-UHFFFAOYSA-N

The cyclobutyl group induces steric strain, potentially influencing receptor-binding kinetics, while the hydroxyl group at C7 enhances hydrogen-bonding capabilities . X-ray crystallography data remains unpublished, but computational models suggest a chair-like conformation in the tetrahydroazepine ring .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves a multi-step sequence:

  • Cyclobutane ring formation: [2+2] photocycloaddition of ethylene derivatives under UV light .

  • Benzazepine construction: Friedel-Crafts alkylation followed by reductive amination to form the seven-membered ring.

  • Functionalization: Selective hydroxylation at C7 using directed ortho-metalation strategies .

Aromsyn reports batch purities ≥95% via reverse-phase HPLC, with typical yields of 60–75% at kilogram scale .

Scalability Challenges

Key hurdles include:

  • Steric hindrance: The cyclobutyl group complicates ring-closing steps, necessitating high-dilution conditions .

  • Oxidative stability: The benzylic hydroxyl group requires inert atmosphere handling to prevent quinone formation .

Physicochemical Properties

PropertyValueMethod
Melting Point148–152°C (dec.)Estimated
Boiling Point372.2±42.0°CPredicted
Density1.155±0.06 g/cm³Computational
LogP (Octanol-Water)2.34ACD/Labs
Aqueous Solubility<1 mg/mL (25°C)Experimental

The compound’s lipophilicity (LogP >2) suggests moderate blood-brain barrier permeability, a critical factor for CNS-targeted derivatives .

Biological Activity and Mechanism

5-HT₂C Receptor Modulation

Though direct binding data for 720689-55-4 is proprietary, structural analogs demonstrate:

  • EC₅₀ = 12 nM at human 5-HT₂C receptors in HEK293 assays .

  • 100-fold selectivity over 5-HT₂A/2B subtypes, reducing cardiotoxic risks .

The hydroxyl group likely forms hydrogen bonds with Ser312 and Cys394 in the receptor’s orthosteric pocket, while the cyclobutyl moiety occupies a hydrophobic subpocket .

Metabolic Stability

Microsomal studies on related compounds show:

  • t₁/₂ = 45 min (human liver microsomes)

  • Cl<int> = 22 mL/min/kg</int>
    CYP3A4 mediates primary oxidation at the azepine nitrogen.

Pharmaceutical Applications

Obesity Therapeutics

Lead optimization programs utilize 720689-55-4 to develop 5-HT₂C agonists that:

  • Reduce food intake by 40% in diet-induced obese rats .

  • Maintain efficacy for 28 days without receptor desensitization .

Psychiatric Disorders

Preclinical models suggest potential in:

  • Obsessive-compulsive disorder: 60% reduction in marble-burying behavior (murine model) .

  • Depression: Forced swim test immobility time decreased by 55% at 10 mg/kg .

ParameterRecommendation
Storage2–8°C under argon
Stability24 months when protected from light and humidity
Hazard ClassificationNot classified (research use only)

No in vivo toxicity data is publicly available. In vitro screening (HEK293 cells) shows IC₅₀ >100 μM for general cytotoxicity.

Future Directions

Ongoing research priorities include:

  • Prodrug development: Masking the phenol group to enhance oral bioavailability .

  • Polypharmacology: Dual 5-HT₂C/D3 receptor agonists for addiction treatment .

  • Continuous manufacturing: Flow chemistry approaches to improve cyclobutane synthesis efficiency .

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